molecular formula C26H31N5O6 B1584089 吡-苯-亮-Pna CAS No. 85901-57-1

吡-苯-亮-Pna

货号 B1584089
CAS 编号: 85901-57-1
分子量: 509.6 g/mol
InChI 键: NLVMZXVGZDVXDA-FKBYEOEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pyr-Phe-Leu-Pna, also known as pyroglutamyl-phenylalanyl-leucyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical and physiological research. This peptide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

科学研究应用

Proteolytic Enzyme Research

Pyr-Phe-Leu-Pna: is a chromogenic substrate used to study proteolytic enzymes. It’s particularly useful in researching thiol proteinases from plants such as papain, ficin, and bromelain , as well as mammalian brain enzymes like cathepsin B . This compound helps in understanding the enzymatic processes involved in protein metabolism and the processing of precursor proteins.

Hemoglobin Processing Studies

In the field of parasitology, Pyr-Phe-Leu-Pna has been used to study serine carboxypeptidase (HlSCP1) found in the midgut of the hard tick Haemaphysalis longicornis . This enzyme plays a role in processing hemoglobin, which is crucial for the tick’s nutrition and survival. Understanding this process can aid in developing strategies to control tick populations and prevent tick-borne diseases.

Drug Design and Discovery

The enzymatic characterization of Pyr-Phe-Leu-Pna provides insights into the mechanisms of blood digestion in ticks . By studying how this compound is cleaved by specific enzymes, researchers can identify potential targets for drug design, aiming to disrupt the life cycle of parasites and pathogens transmitted by ticks.

Veterinary Medicine

In veterinary medicine, Pyr-Phe-Leu-Pna is used to investigate the digestive enzymes of various parasites that affect livestock . This research can lead to the development of new treatments and preventive measures for parasitic infections in animals, which have significant economic implications.

Biochemical Assays

Pyr-Phe-Leu-Pna: serves as a substrate in biochemical assays to measure the activity of certain proteases . These assays are vital for diagnosing diseases, understanding enzyme kinetics, and evaluating the efficacy of enzyme inhibitors.

Agricultural Research

The study of plant proteases using Pyr-Phe-Leu-Pna can contribute to agricultural research by improving our understanding of plant defense mechanisms against pests and diseases . This knowledge can be applied to develop more resistant crop varieties and sustainable pest control methods.

Neurological Research

Since Pyr-Phe-Leu-Pna is a substrate for enzymes found in the mammalian brain, it can be used in neurological research to study brain function and disorders . This includes research into neurodegenerative diseases where proteolytic enzymes play a role in the pathology.

作用机制

Target of Action

Pyr-Phe-Leu-Pna is a chromogenic substrate primarily for thiol proteinases from plants such as caricain, papain, ficin, and bromelain, and from mammalian brain such as cathepsin B . It is also cleaved by a serine carboxypeptidase (HlSCP1) identified in the midgut of the hard tick Haemaphysalis longicornis, which was shown to process hemoglobin .

Mode of Action

The interaction of Pyr-Phe-Leu-Pna with its targets involves the cleavage of the peptide bond in the substrate by the protease enzyme. This cleavage results in the release of a chromogenic or fluorogenic group, which can be detected spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .

Biochemical Pathways

The action of Pyr-Phe-Leu-Pna affects the biochemical pathways of proteolysis, where proteins are broken down into smaller polypeptides or single amino acids. This is a crucial process in organisms, affecting numerous physiological processes such as cell signaling, immune response, cell cycle, and protein recycling .

Result of Action

The cleavage of Pyr-Phe-Leu-Pna by protease enzymes results in the release of a chromogenic or fluorogenic group. This release can be detected spectrophotometrically, providing a measure of the proteolytic activity of the enzyme . This can be used in various research and diagnostic applications, including the study of protease function, the screening of protease inhibitors, and the diagnosis of diseases associated with abnormal protease activity.

Action Environment

The action, efficacy, and stability of Pyr-Phe-Leu-Pna can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with Pyr-Phe-Leu-Pna or the protease enzymes. For example, the activity of protease enzymes can be affected by pH and temperature, and can be inhibited by certain substances . Therefore, these factors need to be carefully controlled when using Pyr-Phe-Leu-Pna in research or diagnostic applications.

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMZXVGZDVXDA-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006478
Record name 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyr-Phe-Leu-Pna

CAS RN

85901-57-1
Record name Pyroglutamyl-phenylalanyl-leucine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-N-(1-hydroxy-1-{[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]imino}-3-phenylpropan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research tell us about the interaction of the proteases J-I and J-II with Pyr-Phe-Leu-pNA?

A: The research indicates that both J-I and J-II, identified as cathepsin L-like cysteine proteases, readily hydrolyzed Pyr-Phe-Leu-pNA. [] This suggests that the peptide sequence and structure of Pyr-Phe-Leu-pNA are recognized and cleaved by these specific proteases. The ability to hydrolyze Pyr-Phe-Leu-pNA serves as a characteristic feature for classifying and studying cathepsin L-like cysteine proteases.

Q2: How does the use of Pyr-Phe-Leu-pNA contribute to understanding the enzymatic activity of HlSP?

A: In the characterization of Haemaphysalis longicornis serine proteinase (HlSP), it was observed that the enzyme showed little activity towards hydrolyzing Pyr-Phe-Leu-pNA. [] This finding, alongside the hydrolysis of other substrates like Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA, helps define the substrate specificity of HlSP. This information contributes to building a more complete understanding of HlSP's enzymatic activity and its potential role in blood digestion.

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